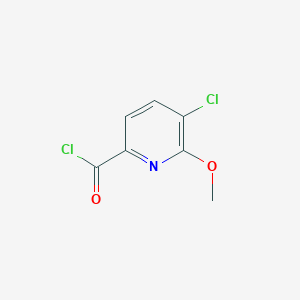

5-Chloro-6-methoxypicolinoyl chloride

Description

5-Chloro-6-methoxypicolinoyl chloride is a halogenated pyridine derivative characterized by a chlorine atom at the 5-position, a methoxy group at the 6-position, and a reactive acyl chloride functional group. Its molecular formula is C₇H₅Cl₂NO₂ (molecular weight: 206.03 g/mol). The compound’s structure combines electron-withdrawing (Cl) and electron-donating (methoxy) substituents, which influence its reactivity and applications in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals.

Key properties:

- Reactivity: The acyl chloride group enables nucleophilic substitution, facilitating coupling reactions to form amides or esters.

- Stability: Moisture-sensitive due to the acyl chloride moiety, requiring anhydrous storage conditions.

Properties

Molecular Formula |

C7H5Cl2NO2 |

|---|---|

Molecular Weight |

206.02 g/mol |

IUPAC Name |

5-chloro-6-methoxypyridine-2-carbonyl chloride |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7-4(8)2-3-5(10-7)6(9)11/h2-3H,1H3 |

InChI Key |

CIWBBIDRTYXITA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=N1)C(=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxypicolinoyl chloride typically involves the chlorination of 6-methoxypicolinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the 6-methoxypicolinic acid is dissolved in an appropriate solvent such as dichloromethane (DCM), and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of 5-Chloro-6-methoxypicolinoyl chloride .

Industrial Production Methods: In an industrial setting, the production of 5-Chloro-6-methoxypicolinoyl chloride may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of triphosgene as a chlorinating agent has also been explored for its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-methoxypicolinoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it can hydrolyze to form 5-Chloro-6-methoxypicolinic acid.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.

Major Products Formed:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

5-Chloro-6-methoxypicolinic Acid: Formed from hydrolysis.

Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

5-Chloro-6-methoxypicolinoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxypicolinoyl chloride primarily involves its reactivity towards nucleophiles. The chloro group is highly reactive and can be displaced by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds with desired properties .

Comparison with Similar Compounds

Substituent and Functional Group Variations

The compound’s closest analogs (similarity scores >0.75) include halogenated pyridines with variations in substituents and functional groups (Table 1) .

Table 1. Structural Comparison of 5-Chloro-6-methoxypicolinoyl Chloride and Analogs

| Compound Name | CAS No. | Substituents (Positions) | Functional Group | Similarity Score |

|---|---|---|---|---|

| 5-Chloro-6-methoxypicolinoyl chloride | Not provided | 5-Cl, 6-OMe | Acyl chloride | Reference |

| (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride | 185017-72-5 | 5-Br, 6-Cl | Methanamine hydrochloride | 0.82 |

| 5-Bromo-6-chloropyridin-2-amine | 1256823-65-0 | 5-Br, 6-Cl | Amine | 0.80 |

| 5-Bromo-6-chloropicolinonitrile | 1799439-04-5 | 5-Br, 6-Cl | Nitrile | 0.75 |

| 5-Chloro-6-methylpicolinaldehyde | 137778-17-7 | 5-Cl, 6-Me | Aldehyde | N/A |

| 5-Chloro-6-methoxypicolinaldehyde | 1211527-87-5 | 5-Cl, 6-OMe | Aldehyde | N/A |

Key Observations :

Halogen vs. Methoxy/Methyl Substitution: Bromine substitution at the 5-position (e.g., 185017-72-5) reduces similarity (0.82) compared to chlorine due to steric and electronic differences. Bromine’s larger atomic radius and lower electronegativity alter reaction kinetics in cross-coupling processes . Methoxy (OMe) groups enhance electron density at the pyridine ring compared to methyl (Me), increasing susceptibility to electrophilic substitution. This is evident in the higher polarity and solubility of 5-chloro-6-methoxypicolinaldehyde (C₇H₆ClNO₂) versus its methyl analog (C₇H₆ClNO) .

Functional Group Impact: Acyl chloride derivatives exhibit higher reactivity than aldehydes or amines. For example, 5-chloro-6-methoxypicolinoyl chloride readily forms amides under mild conditions, whereas the aldehyde analogs (e.g., 1211527-87-5) require harsher catalysts for similar transformations . Amine and nitrile derivatives (e.g., 1256823-65-0, 1799439-04-5) are less electrophilic, limiting their utility in Friedel-Crafts or nucleophilic acyl substitution reactions .

Physicochemical and Application Differences

- Solubility: Methoxy-substituted compounds (e.g., 5-chloro-6-methoxypicolinaldehyde) show improved solubility in polar solvents (e.g., methanol) compared to methyl analogs, as noted in extraction studies using methylene chloride .

- Stability : Acyl chlorides require stringent storage (dry, inert atmosphere) to prevent hydrolysis, while aldehydes (e.g., 137778-17-7) are stable at room temperature but prone to oxidation .

- Synthetic Utility: 5-Chloro-6-methoxypicolinoyl chloride is favored in peptide coupling and polymer chemistry. Brominated analogs (e.g., 185017-72-5) are niche intermediates in antiviral drug synthesis due to bromine’s leaving-group propensity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.